molecular formula C14H19F3N4O2 B6699283 N-(4-methoxypyrimidin-5-yl)-3,3-dimethyl-4-(trifluoromethyl)piperidine-1-carboxamide

N-(4-methoxypyrimidin-5-yl)-3,3-dimethyl-4-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B6699283
M. Wt: 332.32 g/mol
InChI Key: SCRCYJIYRLNJPK-UHFFFAOYSA-N
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Description

N-(4-methoxypyrimidin-5-yl)-3,3-dimethyl-4-(trifluoromethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Properties

IUPAC Name

N-(4-methoxypyrimidin-5-yl)-3,3-dimethyl-4-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2/c1-13(2)7-21(5-4-10(13)14(15,16)17)12(22)20-9-6-18-8-19-11(9)23-3/h6,8,10H,4-5,7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRCYJIYRLNJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1C(F)(F)F)C(=O)NC2=CN=CN=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxypyrimidin-5-yl)-3,3-dimethyl-4-(trifluoromethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Attachment of the pyrimidinyl group: This can be done through nucleophilic substitution reactions.

    Methoxylation: Introduction of the methoxy group on the pyrimidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the pyrimidine ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxypyrimidin-5-yl)-3,3-dimethyl-4-(trifluoromethyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxypyrimidin-5-yl)-4-(trifluoromethyl)piperidine-1-carboxamide: Lacks the 3,3-dimethyl substitution.

    N-(4-chloropyrimidin-5-yl)-3,3-dimethyl-4-(trifluoromethyl)piperidine-1-carboxamide: Has a chloro group instead of a methoxy group.

    N-(4-methoxypyrimidin-5-yl)-3,3-dimethylpiperidine-1-carboxamide: Lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group and the methoxy group on the pyrimidine ring, along with the 3,3-dimethyl substitution on the piperidine ring, makes N-(4-methoxypyrimidin-5-yl)-3,3-dimethyl-4-(trifluoromethyl)piperidine-1-carboxamide unique. These structural features can significantly influence its chemical reactivity and biological activity.

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